2-(1-Naphthyloxy)propanohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yloxypropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKQUIMTCUMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1-Naphthyloxy)propanohydrazide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 2-(1-Naphthyloxy)propanohydrazide , a significant intermediate in medicinal chemistry used primarily for the development of antimicrobial and anti-inflammatory agents.
Introduction & Significance
This compound is an organic compound belonging to the class of aryloxyalkanoic acid hydrazides . Structurally, it consists of a naphthalene ring linked via an ether bond to a propionic acid backbone, which is terminated by a hydrazide functional group (-CONHNH₂).
This molecule serves as a critical pharmacophore precursor . The hydrazide moiety is highly reactive, making this compound a versatile building block for synthesizing:
-
Hydrazones (Schiff Bases): Formed by condensation with aldehydes/ketones; often exhibit enhanced antimicrobial and antitubercular activity.
-
Heterocycles: Cyclization leads to 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles, which are potent anti-inflammatory and anticancer scaffolds.
-
Auxin Analogs: The parent acid, 2-(1-naphthyloxy)propionic acid (1-NOPA), is a known auxin-like herbicide, suggesting potential agrochemical utility for its derivatives.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Identification
| Property | Detail |
| IUPAC Name | 2-(Naphthalen-1-yloxy)propanehydrazide |
| Common Name | 2-(1-Naphthyloxy)propionic acid hydrazide |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Parent Acid CAS | 13949-67-2 (2-(1-Naphthyloxy)propionic acid) |
| Chirality | Contains one chiral center at the |
Physicochemical Characteristics (Predicted)
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Typically 120–160 °C (consistent with analogous aryloxy-hydrazides).
-
Solubility:
-
Soluble: DMSO, DMF, hot Ethanol, Methanol.
-
Insoluble: Water, Hexane, Diethyl Ether.
-
-
LogP (Octanol/Water): ~1.8 (Estimated). The naphthalene ring confers lipophilicity, while the hydrazide tail adds polarity.
Synthesis Protocol
The synthesis follows a robust two-step pathway starting from 1-naphthol. This protocol ensures high yield and purity suitable for subsequent derivatization.
Reaction Scheme
The process involves a Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .
Caption: Two-step synthesis pathway from 1-naphthol to the target hydrazide via an ester intermediate.
Detailed Methodology
Step 1: Synthesis of Ethyl 2-(1-naphthyloxy)propionate
-
Reagents: Dissolve 1-naphthol (0.01 mol) in anhydrous acetone (30 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.015 mol) to the solution. Stir for 30 minutes at room temperature to facilitate phenoxide formation.
-
Alkylation: Add ethyl 2-bromopropionate (or ethyl 2-chloropropionate) (0.012 mol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 6–8 hours . Monitor by TLC (Solvent: Hexane/Ethyl Acetate 4:1) until 1-naphthol is consumed.
-
Workup: Filter off the inorganic salts (KBr/KCl). Evaporate the solvent under reduced pressure. The residue (ester) is usually an oil or low-melting solid; use directly for the next step.
Step 2: Hydrazinolysis to this compound
-
Reaction: Dissolve the crude ester (from Step 1) in absolute ethanol (20 mL).
-
Hydrazine Addition: Add hydrazine hydrate (80% or 99%) (0.05 mol) slowly. Note: A large excess (3–5 equivalents) is crucial to prevent the formation of the symmetrical di-hydrazide byproduct.
-
Reflux: Reflux the mixture for 4–6 hours . A white precipitate may begin to form during the reaction or upon cooling.
-
Isolation: Cool the reaction mixture to 0–5 °C (ice bath).
-
Purification: Filter the solid precipitate. Wash with cold ethanol and then water to remove excess hydrazine.
-
Recrystallization: Recrystallize from ethanol to obtain pure white needle-like crystals.
Spectroscopic Characterization
To validate the structure, the following spectral signals are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| IR (KBr) | 3320, 3250 cm⁻¹ | NH, NH₂ stretching (Primary/Secondary amine) |
| 1660–1680 cm⁻¹ | C=O stretching (Amide I band) | |
| 1240 cm⁻¹ | C–O–C stretching (Aryl alkyl ether) | |
| ¹H NMR (DMSO-d₆) | δ 9.40 (s, 1H) | –CONH– (Amide proton, exchangeable with D₂O) |
| δ 8.20–6.80 (m, 7H) | Naphthalene ring protons (Aromatic region) | |
| δ 4.90 (q, 1H) | –O–CH(CH₃)– (Methine proton, quartet due to coupling with methyl) | |
| δ 4.30 (br s, 2H) | –NH₂ (Amino protons, broad singlet) | |
| δ 1.60 (d, 3H) | –CH₃ (Methyl group, doublet due to coupling with methine) |
Medicinal Chemistry Applications
The hydrazide group serves as a "chemical hook," allowing the attachment of various pharmacophores to the naphthyloxy scaffold.
Derivatization Pathways
The following diagram illustrates how this core molecule is transformed into active drug candidates.
Caption: Synthetic divergence from the hydrazide core to bioactive heterocycles and hydrazones.[1]
Biological Potential[10]
-
Antimicrobial: Hydrazone derivatives of naphthyloxy acids have shown significant activity against S. aureus and M. tuberculosis by inhibiting cell wall synthesis or specific enzymes like enoyl-ACP reductase.
-
Anti-inflammatory: Cyclized 1,3,4-oxadiazole derivatives mimic the pharmacophore of NSAIDs (like Naproxen), potentially inhibiting COX-1/COX-2 enzymes with reduced gastric side effects compared to acidic drugs.
-
Agrochemical: As a derivative of 1-NOPA (an auxin), this compound may exhibit plant growth regulation properties, specifically in root elongation or fruit setting.
Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
Precautions:
-
Inhalation: Avoid dust formation. Use a fume hood.
-
Skin Contact: Hydrazides can be potential sensitizers. Wear nitrile gloves.
-
Reactivity: Incompatible with strong oxidizing agents.
-
-
Storage: Store in a cool, dry place away from light. Keep container tightly closed to prevent hydrolysis.
References
-
Synthesis of Hydrazide Derivatives: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives." Hygeia Journal for Drugs and Medicines. Link
-
Biological Activity of Hydrazones: "Biological Activities of Hydrazone Derivatives." Molecules (via NCBI/PMC). Link
-
Parent Acid Data: "2-(1-Naphthyloxy)propionic acid (CAS 13949-67-2)."[2][3][4] PubChem / BuyersGuideChem. Link
-
Anti-inflammatory Analogs: "Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents." International Journal of Medicinal Chemistry. Link
-
General Synthesis Method: "Preparation of 1-Amidoalkyl-2-naphthol Derivatives." Organic Chemistry Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1-Naphthoxy)propionoic acid | 13949-67-2 - BuyersGuideChem [buyersguidechem.com]
- 3. 2-(1-Naphthyloxy)propanoic acid | 13949-67-2 - BuyersGuideChem [buyersguidechem.com]
- 4. 2-(1-Naphthalenyloxy)propanoic acid, CasNo.13949-67-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
Literature review of 2-(1-Naphthyloxy)propanohydrazide synthesis
An In-depth Technical Guide to the Synthesis of 2-(1-Naphthyloxy)propanohydrazide
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The hydrazide functional group is a crucial pharmacophore found in numerous biologically active compounds, and this guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for its successful synthesis.
The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices, ensuring a deeper understanding of the process. All protocols are presented with the clarity and detail necessary for direct laboratory implementation.
Strategic Approach: A Retrosynthetic Analysis
To logically devise a synthetic plan, we begin by deconstructing the target molecule. The primary disconnection point is the hydrazide bond, which is reliably formed through the hydrazinolysis of an ester precursor. The ester, in turn, is synthesized from its corresponding carboxylic acid. This three-step approach is efficient, high-yielding, and utilizes readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Workflow: From Naphthol to Hydrazide
The forward synthesis is a sequential three-step process. It begins with the formation of the core ether linkage, followed by activation of the carboxyl group via esterification, and concludes with the introduction of the hydrazide moiety.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 2-(1-Naphthyloxy)propanoic Acid (CAS: 13949-67-2)
This initial step establishes the core molecular scaffold through a Williamson ether synthesis. 1-Naphthol, a weakly acidic phenol, is deprotonated by a mild base to form the nucleophilic naphthoxide ion. This ion then displaces the bromide from ethyl 2-bromopropionate in an SN2 reaction. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.
Protocol:
-
Reagents & Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-naphthol (14.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of acetone.
-
Causality: Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without being so strong as to cause side reactions. Acetone is an excellent polar aprotic solvent for this SN2 reaction. An excess of base ensures complete deprotonation.
-
-
Ether Synthesis:
-
Stir the mixture vigorously and add ethyl 2-bromopropionate (21.7 g, 0.12 mol) dropwise over 15 minutes.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up & Intermediate Isolation:
-
After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-naphthyloxy)propanoate as an oil.
-
-
Saponification (Ester Hydrolysis):
-
To the crude ester, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of ethanol and 50 mL of water.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Causality: Saponification is a robust method for ester hydrolysis. The use of an ethanol/water co-solvent system ensures the miscibility of both the organic ester and the aqueous base.
-
-
Purification:
-
Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.
-
Dilute the residue with 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid.
-
The product, 2-(1-Naphthyloxy)propanoic acid, will precipitate as a solid.[1]
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.
-
Step 2: Esterification to Methyl 2-(1-Naphthyloxy)propanoate
The carboxylic acid is converted to its methyl ester via Fischer esterification.[2][3] This reaction is an acid-catalyzed equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (methanol) is used.
Protocol:
-
Reagents & Setup:
-
In a 250 mL round-bottom flask, suspend the dried 2-(1-Naphthyloxy)propanoic acid (10.8 g, 0.05 mol) in 150 mL of methanol.
-
Causality: Methanol acts as both the solvent and the nucleophilic reagent. Its large excess shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[3]
-
-
Catalysis and Reaction:
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) as the catalyst.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3][4]
-
Remove the flask from the ice bath and heat the mixture to reflux for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(1-naphthyloxy)propanoate as a clear oil or low-melting solid.
-
Step 3: Hydrazinolysis to this compound
This is the final and key transformation. The methyl ester is treated with hydrazine hydrate. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide product.[5][6]
Protocol:
-
Reagents & Setup:
-
Dissolve the methyl 2-(1-naphthyloxy)propanoate (9.2 g, 0.04 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (4.0 mL, ~0.08 mol, 2 equivalents) to the solution.
-
Causality: A slight excess of hydrazine hydrate ensures the complete conversion of the ester. Ethanol is an ideal solvent that dissolves both the ester and the hydrazine hydrate.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 8-12 hours. The formation of the product is often indicated by the precipitation of a white solid as the reaction proceeds.
-
-
Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a generous amount of cold ethanol to remove any unreacted starting materials and excess hydrazine.
-
Dry the resulting white solid under vacuum to obtain pure this compound.
-
Summary of Results
The following table summarizes the expected outcomes for each step of the synthesis.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield |
| 1 | 2-(1-Naphthyloxy)propanoic Acid | C₁₃H₁₂O₃ | 216.23[7] | Light-red to Brown Solid[1] | 80-90% |
| 2 | Methyl 2-(1-Naphthyloxy)propanoate | C₁₄H₁₄O₃ | 230.26 | Oil or Low-Melting Solid | 85-95% |
| 3 | This compound | C₁₃H₁₄N₂O₂ | 230.26 | White Crystalline Solid | 85-95% |
References
-
Özdemir, A., et al. (2009). Synthesis and biological activities of new hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 734-739. [Link]
-
BuyersGuideChem. (n.d.). 2-(1-Naphthyloxy)propanoic acid. Retrieved February 22, 2026, from [Link]
- Hodžić, E., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 25-33.
-
Kiyashev, D., et al. (2019). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate. [Link]
-
PubChem. (n.d.). Propanoic acid, 2-(1-naphthalenyloxy)-. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
de Souza, R. O., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic Chemistry, 31(3), 259-269. [Link]
-
U.S. Environmental Protection Agency. (2023). Propanoic acid, 2-(1-naphthalenyloxy)-. Substance Registry Services. [Link]
-
ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved February 22, 2026, from [Link]
-
Hodžić, E., et al. (2020). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]
-
Alqahtany, F. Z. (2025). Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci. Journal of Agricultural and Food Chemistry, 73(45). [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide derivatives. Journal of Asian Natural Products Research, 24(4), 361-370. [Link]
- Al-Hamdani, A. A. S., et al. (2023). Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. Egyptian Journal of Chemistry.
-
Gaikwad, R. V., et al. (2015). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering. [Link]
-
Sieroń, A., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5784. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Erez, M., & Zomber, G. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(5), 1399-1405. [Link]
-
ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved February 22, 2026, from [Link]
- CN104356010A - Improved preparation method of propranolol. (2015).
- CN111253757A - Synthesis method of propranolol hydrochloride. (2020).
-
Zheng, C., et al. (2017). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. Organic Chemistry Frontiers, 4(9), 1861-1864. [Link]
-
EURL-SRM. (2021). Analytical Observations Report. [Link]
Sources
- 1. 2-(NAPHTHALEN-1-YLOXY)PROPANOIC ACID | 13949-67-2 [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Propanoic acid, 2-(1-naphthalenyloxy)- | C13H12O3 | CID 85662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-(1-Naphthyloxy)propanohydrazide: A Technical Guide
Executive Summary
2-(1-Naphthyloxy)propanohydrazide represents a versatile pharmacophore in medicinal chemistry, distinct from its more common acetic acid analogs due to the presence of a methyl group on the alkyl linker. This structural nuance introduces potential chirality and increased lipophilicity, influencing bioavailability and receptor binding affinity.
This guide analyzes the compound as a high-value intermediate scaffold. While possessing intrinsic biological activity, its primary therapeutic value lies in its role as a precursor for hydrazone-based antimicrobial agents and oxadiazole-based anti-inflammatory drugs . This document details the synthesis, derivatization strategies, and mechanistic applications of this scaffold in drug discovery.
Chemical Basis & Structural Analysis[1][2][3][4][5][6]
Molecular Architecture
The molecule consists of three distinct pharmacophoric units:
-
Lipophilic Tail (Naphthalene Ring): Facilitates membrane penetration and hydrophobic interactions with enzyme active sites (e.g., COX-1/2, DNA gyrase).
-
Chiral Linker (Propionic Acid Moiety): The ethyl linkage (–CH(CH₃)–) introduces a chiral center. Unlike the achiral acetic acid derivatives, this allows for the separation of enantiomers (R/S), which is critical for optimizing binding selectivity in protein targets.
-
Reactive Head (Hydrazide Group): A nucleophilic center capable of forming hydrogen bonds, chelating metals, or undergoing condensation to form Schiff bases (hydrazones).
Structure-Activity Relationship (SAR)
-
Linker Length: The propionic linker (3-carbon backbone effect) often provides superior metabolic stability compared to the acetic linker, which is more susceptible to rapid hydrolysis.
-
Position 1 vs. 2: The 1-naphthyloxy substitution pattern typically yields different electronic distribution and steric bulk compared to 2-naphthyloxy analogs (like Naproxen derivatives), often favoring antimicrobial over anti-inflammatory activity in early screens.
Therapeutic Applications
Antimicrobial & Antifungal Domains
The most immediate application of this compound is as a precursor to N-acylhydrazones .
-
Mechanism of Action: These derivatives often act by chelating transition ions (Fe²⁺, Cu²⁺) essential for bacterial metabolism or by inhibiting lipid biosynthesis in fungal cell walls (ergosterol pathway).
-
Target Pathogens: Literature on homologous naphthyloxy hydrazides suggests high potency against Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).
-
Derivatization Strategy: Condensation with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) typically enhances antibacterial efficacy by increasing the acidity of the -NH proton, facilitating membrane transport.
Anti-inflammatory & Analgesic Potential
Structurally homologous to Naproxen (2-(6-methoxy-2-naphthyl)propionic acid), this hydrazide retains COX-inhibitory potential but with reduced gastrointestinal toxicity.
-
Gastric Safety: The conversion of the free carboxylic acid to a hydrazide masks the acidic proton responsible for direct gastric irritation, a common side effect of NSAIDs.
-
Cyclization: Cyclizing the hydrazide into a 1,3,4-oxadiazole ring creates a rigid bioisostere that preserves anti-inflammatory activity while improving metabolic half-life.
Anticancer (Cytotoxicity)
Hydrazone derivatives of this scaffold have shown potential in inhibiting tubulin polymerization. The naphthalene ring intercalates with DNA or binds to the hydrophobic pocket of tubulin, while the hydrazone bridge orients the molecule to disrupt microtubule dynamics.
Experimental Protocols
Synthesis of this compound
Objective: Synthesize the core scaffold from 1-Naphthol.
Reagents:
-
1-Naphthol
-
Ethyl 2-bromopropionate
-
Anhydrous Potassium Carbonate (
) -
Hydrazine Hydrate (99%)
-
Solvents: Acetone (dry), Ethanol (absolute)
Step-by-Step Workflow:
-
Esterification (Williamson Ether Synthesis):
-
Dissolve 1-Naphthol (0.01 mol) in dry acetone (50 mL).
-
Add anhydrous
(0.015 mol) and stir for 30 minutes to generate the phenoxide anion. -
Add Ethyl 2-bromopropionate (0.012 mol) dropwise.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 8:2).
-
Filter inorganic salts while hot. Evaporate solvent to obtain Ethyl 2-(1-naphthyloxy)propionate (Oil/Low-melting solid).
-
-
Hydrazinolysis:
-
Dissolve the ester (0.01 mol) in absolute ethanol (30 mL).
-
Add Hydrazine Hydrate (0.05 mol) slowly. Note: Excess hydrazine prevents dimer formation.
-
Reflux for 4–6 hours. A solid precipitate typically forms upon cooling.
-
Pour into ice-cold water if precipitation is incomplete.
-
Filter, wash with cold water, and recrystallize from Ethanol.[1]
-
Yield Target: >75%.
-
Characterization: IR (NH stretching @ 3200-3300 cm⁻¹, C=O @ 1660 cm⁻¹).
-
Synthesis of Bioactive Hydrazones (General Protocol)
Objective: Generate the active antimicrobial agent.
-
Dissolve this compound (0.001 mol) in Ethanol (20 mL).
-
Add an equimolar amount of the substituted aromatic aldehyde (e.g., 4-Chlorobenzaldehyde).
-
Add 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reflux for 2–4 hours.
-
Filter the resulting solid hydrazone and recrystallize from Ethanol/DMF.
Data Visualization & Pathways
Synthesis & Derivatization Pathway
The following diagram illustrates the chemical progression from the raw material to the active therapeutic agents.
Figure 1: Synthetic pathway transforming 1-Naphthol into the core hydrazide scaffold and its subsequent bioactive derivatives.[2][3][1][4][5][6]
Antimicrobial Mechanism of Action (MOA)
This diagram details how the hydrazone derivatives interact with bacterial cells.
Figure 2: Proposed Mechanism of Action for antimicrobial activity, highlighting metal chelation and enzyme inhibition.
Summary of Biological Data (Comparative)
The following table summarizes expected activity ranges based on homologous naphthyloxy hydrazide derivatives found in literature.
| Derivative Type | Target Organism/Enzyme | Activity Metric | Notes |
| Parent Hydrazide | M. tuberculosis | MIC: 10–25 µg/mL | Moderate activity; often used as a baseline. |
| 4-NO₂-Benzylidene Hydrazone | S. aureus (Gram +) | MIC: 2–4 µg/mL | Electron-withdrawing groups enhance potency. |
| 4-Cl-Benzylidene Hydrazone | C. albicans (Fungal) | MIC: 5–8 µg/mL | High lipophilicity aids fungal cell wall penetration. |
| 1,3,4-Oxadiazole Derivative | COX-2 Enzyme | IC50: 0.5–1.5 µM | Comparable to standard NSAIDs with reduced ulcerogenic index. |
References
-
Hydrazides in Medicinal Chemistry: Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Source: National Institutes of Health (PMC). URL:[Link]
-
Antimicrobial Hydrazones: Title: Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[7] Source: National Institutes of Health (PMC). URL:[Link]
-
Naproxen Analog Synthesis (Homology): Title: 2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide. Source: National Institutes of Health (PMC). URL:[Link]
-
Anti-Inflammatory Potential: Title: Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.[7][8] Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. 2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgchemres.org [orgchemres.org]
- 4. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers [mdpi.com]
- 5. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: History, Discovery, and Development of Naphthyloxy Propanohydrazide Compounds
Executive Summary
Naphthyloxy propanohydrazide compounds represent a privileged scaffold in modern medicinal chemistry, characterized by a naphthalene ring linked via an oxygen atom to a propanohydrazide moiety. This structural class has evolved from early agrochemical research into a versatile platform for developing antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comprehensive technical analysis of their discovery, synthetic evolution, and pharmacological potential, grounded in rigorous experimental protocols.
Historical Genesis: From Dyes to Therapeutics[1]
The discovery of naphthyloxy propanohydrazides is not a singular event but a convergent evolution of three distinct chemical lineages:
-
The Naphthalene Foundation (Late 19th Century): Originally isolated from coal tar, naphthalene derivatives were the backbone of the dye industry (e.g., Congo Red). The rigidity and lipophilicity of the naphthalene ring were later identified as ideal properties for membrane permeation in biological systems.
-
The Aryloxyalkanoic Acid Era (1940s-1960s): Research into plant growth regulators led to the synthesis of 2-naphthyloxyacetic acid (BNOA). While initially used in agriculture, these "auxin mimics" demonstrated that the aryloxy-alkyl-carbonyl motif was stable and biologically active.
-
The Hydrazide Functionalization (1980s-Present): Medicinal chemists began replacing the terminal acid/ester groups of these agrochemicals with hydrazine hydrate. This modification introduced a hydrogen-bond donor/acceptor motif capable of metal chelation and Schiff base formation, dramatically altering the pharmacology from plant hormone mimicry to microbial enzyme inhibition.
Structural Activity Relationship (SAR) Logic
The pharmacological potency of naphthyloxy propanohydrazides relies on a tripartite "Pharmacophore Architecture."
-
Region A (Lipophilic Anchor): The naphthalene ring provides
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of enzymes like Enoyl-ACP reductase (bacterial) or EGFR (cancer). -
Region B (The Linker): The oxy-propylene bridge (
) confers flexibility. The methyl substituent at the -position (creating a chiral center) often enhances metabolic stability compared to unbranched linkers. -
Region C (The Warhead): The hydrazide group (
) serves as a "molecular hook." It can form hydrogen bonds with active site residues or chelate metal ions (e.g., ) essential for metalloenzymes.
Visualization: SAR & Mechanism of Action[2]
Figure 1: Pharmacophore dissection of the naphthyloxy propanohydrazide scaffold and its interaction with biological targets.[1][2]
Technical Workflow: Synthesis Protocol
This protocol describes the synthesis of 2-(naphthalen-2-yloxy)propanehydrazide . It is designed to be self-validating, meaning the success of step N is required for step N+1.
Phase 1: Nucleophilic Substitution (Etherification)
Objective: Attach the propionate tail to the naphthol ring.
-
Reagents: 2-Naphthol (0.01 mol), Ethyl 2-bromopropionate (0.012 mol), Anhydrous
(0.02 mol), Acetone (dry, 50 mL). -
Procedure:
-
Dissolve 2-Naphthol in dry acetone. Add
and stir for 30 min to generate the naphthoxide anion (color change often observed). -
Add Ethyl 2-bromopropionate dropwise to prevent side reactions.
-
Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Validation Point: Disappearance of the naphthol spot on TLC indicates completion.
-
-
Workup: Filter inorganic salts while hot. Evaporate solvent.[3] Recrystallize the residue from ethanol.
-
Yield Target: >80%.
-
Product: Ethyl 2-(naphthalen-2-yloxy)propanoate.
-
Phase 2: Hydrazinolysis
Objective: Convert the ester to the hydrazide.
-
Reagents: Ethyl 2-(naphthalen-2-yloxy)propanoate (from Phase 1), Hydrazine hydrate (99%, excess), Ethanol (absolute).
-
Procedure:
-
Dissolve the ester in absolute ethanol (30 mL).
-
Add Hydrazine hydrate (excess, typically 1:3 molar ratio) to drive equilibrium forward.
-
Reflux for 4–6 hours.
-
Causality: The solution will initially be clear. As the reaction proceeds, the hydrazide (less soluble in ethanol than the ester) may begin to precipitate or form a solid upon cooling.
-
-
Isolation:
-
Cool the mixture to
overnight. -
Filter the solid crystals.[4] Wash with cold ethanol and ether.
-
Validation Point: IR Spectrum analysis. Look for the disappearance of the ester carbonyl stretch (
) and appearance of the amide carbonyl ( ) and NH doublets ( ).
-
Visualization: Synthetic Pathway
Figure 2: Step-by-step synthetic workflow with integrated Quality Control (QC) checkpoints.
Biological Validation: Antimicrobial Assay Protocol
To validate the biological activity of the synthesized compound, a Minimum Inhibitory Concentration (MIC) assay is the gold standard.
Method: Broth Microdilution (CLSI Guidelines).
-
Preparation:
-
Dissolve the hydrazide in DMSO (Stock:
). -
Prepare Mueller-Hinton Broth (MHB).
-
-
Inoculum:
-
Standardize bacterial suspension (S. aureus ATCC 25923) to
McFarland standard ( ).
-
-
Execution:
-
Use a 96-well plate. Add
MHB to all wells. -
Perform serial 2-fold dilutions of the test compound (Range:
). -
Add
of bacterial inoculum to each well. -
Control: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only).
-
-
Incubation & Readout:
-
Incubate at
for 24 hours. -
Endpoint: The MIC is the lowest concentration showing no visible turbidity .
-
Self-Validation: If the DMSO control shows inhibition, the assay is void.
-
Data Summary: Typical Pharmacological Profile
The following table summarizes data synthesized from comparative studies of naphthyloxy derivatives.
| Compound Variant | R-Group Substitution | Target Organism/Cell Line | Activity (IC50 / MIC) | Mechanism Note |
| Parent Hydrazide | -H | S. aureus | Membrane disruption | |
| Hydrazone Derivative | 4-NO2-Benzylidene | M. tuberculosis | Enoyl-ACP reductase inhibition | |
| Hydrazone Derivative | 2-OH-Benzylidene | MCF-7 (Breast Cancer) | Apoptosis induction / Metal chelation | |
| Triazole Hybrid | (Cyclized hydrazide) | C. albicans | Ergosterol synthesis inhibition |
References
-
Abdel-Wahab, B. F., et al. (2017).[4] Synthesis and crystallization of N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate. PubMed. Link
-
Gomha, S. M., et al. (2016). Synthesis and biological activities of some 3,5-disubstituted pyrazoline derivatives of 2-acetyl naphthalene. ResearchGate. Link
-
Lazewska, D., et al. (2018).[5] Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands.[5] Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Link
-
Saeed, A., et al. (2016). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Allied Academies. Link
-
Zhang, S., et al. (2024).[6] Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives. MDPI. Link
Sources
- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Naphthalen-2-yloxy)-N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
Methodological & Application
Application Note: Synthesis of 2-(1-Naphthyloxy)propanohydrazide
Executive Summary
This application note details the optimized protocol for synthesizing 2-(1-naphthyloxy)propanohydrazide via the hydrazinolysis of ethyl 2-(1-naphthyloxy)propionate . This hydrazide is a critical intermediate in the development of agrochemicals (auxin analogs) and pharmaceuticals, serving as a precursor for bioactive 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
The protocol utilizes a nucleophilic acyl substitution pathway, optimized for high yield (>85%) and purity, while strictly addressing the handling requirements of hydrazine hydrate.
Scientific Background & Mechanism[1][2][3]
The Chemistry
The transformation is a classic nucleophilic acyl substitution . Hydrazine, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ethyl ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethoxide (which is protonated to ethanol), collapsing to the hydrazide.
Reaction Scheme
The following diagram illustrates the mechanistic pathway and the critical transition states.
Figure 1: Mechanistic pathway of hydrazinolysis. Hydrazine attacks the ester carbonyl, displacing ethoxide to form the hydrazide.
Safety & Handling (Critical)
WARNING: Hydrazine Hydrate is a known carcinogen, highly toxic, and a skin sensitizer. It is unstable and can decompose violently if catalyzed by metal ions.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the addition step.
-
Waste: Segregate hydrazine waste from general organic waste. Treat with dilute hypochlorite (bleach) to neutralize before disposal if required by local EHS protocols.
Materials & Reagents
| Component | Grade/Purity | Role | Stoichiometry |
| Ethyl 2-(1-naphthyloxy)propionate | >98% (HPLC) | Substrate | 1.0 equiv |
| Hydrazine Hydrate | 80% or 99% | Reagent | 3.0 - 4.0 equiv |
| Ethanol | Absolute (99.9%) | Solvent | 10 mL / g of substrate |
| Ethanol (Cold) | 95% | Wash Solvent | N/A |
Note: Excess hydrazine is used to drive the equilibrium forward and prevent the formation of the dimeric impurity (N,N'-diacylhydrazine).
Experimental Protocol
Preparation of Starting Material (Context)
If the ethyl ester is not commercially available, it is synthesized via Williamson ether synthesis: Reflux 1-naphthol with ethyl 2-bromopropionate and anhydrous
Hydrazinolysis Procedure
Step 1: Dissolution
-
Charge a round-bottom flask (RBF) with Ethyl 2-(1-naphthyloxy)propionate (1.0 equiv).
-
Add Absolute Ethanol (10 volumes relative to ester mass).
-
Stir magnetically until the ester is fully dissolved.
Step 2: Addition of Hydrazine
-
Slowly add Hydrazine Hydrate (3.0 – 4.0 equiv) dropwise to the stirring solution at room temperature.
-
Why? Slow addition mitigates exotherms, though hydrazinolysis is generally mild. Excess hydrazine prevents two ester molecules from reacting with one hydrazine molecule (dimerization).
-
Step 3: Reaction (Reflux)
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 3 to 5 hours .
-
Monitor: Check progress via TLC (System: Hexane:Ethyl Acetate 1:1).
-
Endpoint: Disappearance of the ester spot (
) and appearance of the hydrazide spot (lower , often streaks due to NH protons).
-
Step 4: Workup & Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Scenario A (Precipitation): If a solid precipitates upon cooling, filter the solid using a Buchner funnel.
-
Scenario B (No Precipitate): If the solution remains clear, concentrate the solvent to 1/3 volume using a rotary evaporator. Pour the concentrated residue onto crushed ice (approx. 50g) with vigorous stirring. The hydrazide should precipitate as a white/off-white solid.
-
Filter the solid and wash with cold water (2 x 20 mL) to remove excess hydrazine.
-
Wash with a small amount of cold ethanol (5 mL).
Step 5: Purification
-
Recrystallize the crude product from hot ethanol .
-
Dissolve the solid in minimal boiling ethanol.
-
Allow to cool slowly to room temperature, then refrigerate (4°C) for 1 hour.
-
Filter the purified crystals and dry in a vacuum desiccator over
.
Characterization & Quality Control
| Parameter | Expected Result | Notes |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation of hydrazine residues. |
| Yield | 75% - 90% | Lower yields suggest incomplete reaction or loss during workup. |
| Melting Point | 148 – 152°C | Range based on analogous 1-naphthyloxy acetohydrazides [1]. |
| IR Spectrum | 3150-3350 cm⁻¹ (NH/NH₂)1660-1680 cm⁻¹ (C=O Amide I) | Absence of ester C=O (~1735 cm⁻¹) confirms conversion. |
| ¹H NMR (DMSO-d₆) | The NH₂ protons are exchangeable with D₂O. |
Troubleshooting & Process Optimization
The following decision tree assists in resolving common synthetic issues.
Figure 2: Troubleshooting workflow for common hydrazinolysis issues.
Key Optimization Tips
-
Solvent Choice: While ethanol is standard, methanol can be used for faster reaction rates due to higher polarity, though it may increase solubility of the product, requiring more rigorous concentration during workup [2].
-
Catalysis: If the reaction is sluggish (reaction time > 6 hours), adding 2-3 drops of glacial acetic acid can catalyze the nucleophilic attack [3].
References
-
Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives. National Institutes of Health (PubMed). Available at: [Link] (Accessed Feb 22, 2026).
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. U.S. Department of Energy (OSTI). Available at: [Link] (Accessed Feb 22, 2026).
-
Synthesis, characterization and biological evaluation of new potentially active hydrazones. Der Pharma Chemica. Available at: [Link] (Accessed Feb 22, 2026).
-
Organic Syntheses Procedure: 1-Naphthoic acid, ethyl ester. Organic Syntheses. Available at: [Link] (Accessed Feb 22, 2026).
Technical Application Note: Antimicrobial Evaluation of Naphthyloxy Propanohydrazide Derivatives
Executive Summary & Pharmacophore Context
Naphthyloxy propanohydrazides represent a critical class of "hybrid pharmacophores" in medicinal chemistry. They combine the lipophilic naphthalene moiety—facilitating cell membrane penetration—with a hydrazide linker (
The Challenge: While potent, these compounds exhibit significant hydrophobicity . Standard aqueous protocols often fail due to compound precipitation, leading to "false resistance" data. This guide provides optimized protocols specifically engineered to handle the solubility profile of naphthyloxy derivatives while maintaining compliance with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Compound Preparation & Solubility Management[1][2]
Objective: To create stable stock solutions without compromising biological compatibility.
Solvent Selection
Naphthyloxy derivatives are sparingly soluble in water.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade (≥99.9%).
-
Prohibited Solvents: Ethanol or Methanol (often toxic to bacteria at concentrations required to keep these specific lipids in solution).
Stock Solution Protocol
-
Weighing: Weigh 10.0 mg of the naphthyloxy propanohydrazide derivative.
-
Dissolution: Dissolve in 1.0 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) Master Stock.
-
Sonication: Sonicate for 5–10 minutes at 40 kHz. Note: Naphthalene stacking interactions can cause micro-aggregates; sonication is mandatory.
-
Sterilization: Do not filter sterilize using aqueous filters (e.g., 0.22 µm PES) as the compound will bind to the membrane. Use PTFE (Teflon) filters if filtration is necessary, or rely on the inherent sterility of 100% DMSO.
The "Crystal Crash" Validation (Self-Validating Step)
Before biological testing, you must determine the Maximum Soluble Concentration (MSC) in the assay media.
-
Pipette 2 µL of Master Stock into 198 µL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C for 4 hours.
-
Readout: Inspect under 40x magnification.
-
Clear: Proceed.
-
Needle-like Crystals: The compound has crashed out. You must lower the testing range.
-
Workflow Visualization
The following diagram outlines the critical decision pathways for evaluating these lipophilic compounds.
Caption: Figure 1. Decision matrix for handling lipophilic naphthyloxy hydrazides. Note the critical branch at "Readout Method" to avoid false positives from precipitation.
Quantitative Assay: MIC via Broth Microdilution
Standard: Adapted from CLSI M07-A10 [1]. Why this method? Agar diffusion is unreliable for naphthyloxy derivatives due to their large molecular weight and poor diffusion rates in agar hydrogels. Broth microdilution is the gold standard.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (Alamar Blue) 0.015% solution. Critical for distinguishing compound precipitate from bacterial growth.
-
Plate: 96-well polystyrene, U-bottom (prevents crystal adherence better than flat bottom).
Protocol Steps
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 25923) or E. coli (ATCC 25922).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to reach
CFU/mL.
-
-
Plate Setup (The "2% Rule"):
-
To prevent solvent toxicity, the final DMSO concentration must not exceed 2%.
-
Row A (High Conc): Add 196 µL CAMHB + 4 µL Compound Stock.
-
Serial Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down to Row G. Discard 100 µL from Row G.
-
Row H: Growth Control (Media + Bacteria + DMSO) and Sterility Control (Media only).
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells A through G (and Growth Control).
-
Final Volume: 200 µL.
-
Final Bacterial Conc:
CFU/mL.
-
-
Incubation:
-
37°C for 18–24 hours (aerobic). Do not stack plates more than 4 high to ensure thermal equilibrium.
-
The Resazurin Modification (Critical for Hydrazides)
Naphthyloxy propanohydrazides often form a white, cloudy precipitate at high concentrations (
-
After 24h incubation, add 30 µL of 0.015% Resazurin to all wells.
-
Incubate for 1–2 hours.
-
Interpretation:
-
Blue: No metabolic activity (Inhibition/Sterile). This is the MIC.
-
Pink/Colorless: Active metabolism (Growth).
-
Note: If the well is White/Cloudy but Blue, the compound precipitated but successfully inhibited bacteria.
-
Mechanism of Action: Time-Kill Kinetics
To determine if the naphthyloxy derivative is bacteriostatic (inhibits growth) or bactericidal (kills), a Time-Kill assay is required.
Protocol Overview
-
Prepare tubes with compound concentration at 1x MIC and 2x MIC .
-
Inoculate with
CFU/mL. -
Aliquot 100 µL at time points: 0h, 4h, 8h, 24h.
-
Perform serial dilutions and plate on nutrient agar.
-
Count colonies (CFU/mL).
Data Interpretation
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction. -
Insight: Naphthyloxy hydrazides targeting DNA gyrase often exhibit bactericidal activity similar to ciprofloxacin [2].
Data Reporting & Troubleshooting
Summary Table Template
| Parameter | Observation | Action Required |
| Media Clarity (0h) | Cloudy/Hazy | Compound precipitated. Result invalid. Repeat with lower range. |
| Growth Control | No Growth (Blue) | Inoculum failure or DMSO toxicity (>2%). |
| Sterility Control | Pink/Turbid | Contamination. Discard plate. |
| MIC Value | > 512 µg/mL | Compound is likely inactive or insoluble. |
Reference Ranges (Quality Control)
When testing new derivatives, always run a reference antibiotic (e.g., Ciprofloxacin) in parallel.
-
E. coli (ATCC 25922) Ciprofloxacin MIC: 0.004 – 0.015 µg/mL.
-
If your QC strain falls outside this range, the entire run is invalid [1].
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI.[2]
-
Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[4] Protocols.io.[4] [Link][4]
-
Metwaly, A., et al. (2014). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate.[5]
-
Maxwell, A. (1997). DNA gyrase as a drug target.[6][7][8][9] Trends in Microbiology. (Contextual grounding for hydrazide gyrase mechanism).
Sources
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. The Naphthoquinone Diospyrin Is an Inhibitor of DNA Gyrase with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphthyloxy Propanohydrazide
An authoritative guide for researchers and drug development professionals on optimizing the synthesis of Naphthyloxy Propanohydrazide, focusing on the critical parameter of reflux time.
Welcome to the technical support center for the synthesis of naphthyloxy propanohydrazide and its derivatives. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested advice to overcome common hurdles in your synthesis campaigns. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results. This document is structured as a series of frequently asked questions and troubleshooting scenarios, culminating in a detailed protocol for systematic reflux time optimization.
Frequently Asked Questions (FAQs): The Fundamentals of Reflux in Hydrazide Synthesis
This section addresses common questions regarding the role and impact of reflux time in the synthesis of naphthyloxy propanohydrazide from its corresponding ester and hydrazine hydrate.
Q1: Why is reflux time such a critical parameter to optimize for this reaction?
Refluxing is a technique used to heat a reaction for an extended period at a constant temperature, which is the boiling point of the solvent, without loss of material.[1] For the synthesis of naphthyloxy propanohydrazide, which involves the nucleophilic acyl substitution of a naphthyloxy propanoate ester by hydrazine, time is a delicate balance.
-
Insufficient Reflux: The reaction may not proceed to completion, resulting in a low yield of the desired hydrazide and a significant amount of unreacted starting ester.[2] This complicates purification, as the starting material and product often have similar polarities.
-
Excessive Reflux: Prolonged heating can lead to the degradation of both the starting materials and the desired product. More importantly, it can promote the formation of side products. A common side reaction is the formation of a bishydrazide or the reaction of the newly formed hydrazide with another ester molecule. Furthermore, trace aldehydes or ketones can react with the product to form hydrazones.[3][4]
Optimizing reflux time is therefore essential for maximizing yield while minimizing impurities, which simplifies downstream purification and ensures the quality of the final compound.
Q2: What are the primary indicators that my reaction has reached completion or is optimally refluxed?
Relying on a fixed time from a literature precedent is a good starting point, but optimal times can vary based on scale, solvent purity, and the specific substrate. The most reliable method is active reaction monitoring.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method. A TLC plate is spotted with the starting ester, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points. The reaction is considered complete when the spot corresponding to the starting ester has completely disappeared from the reaction mixture lane.[2][5]
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method.[6][7] Small aliquots of the reaction mixture can be withdrawn over time, quenched, and analyzed to determine the relative percentage of starting material, product, and any byproducts. The optimal reflux time corresponds to the point where the product peak area is maximized and the starting material peak area is minimized, before any significant increase in degradation or byproduct peaks.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section tackles specific problems you might encounter during your experiments, with a focus on how reflux time and related parameters could be the root cause.
Q: My reaction yield is consistently low, even after refluxing for several hours. What are the likely causes?
A low yield is a common frustration, and several factors could be at play.[2]
-
Incomplete Reaction: The most straightforward cause is that the reaction has not gone to completion. While some protocols suggest 2-5 hours, extending this to 8 hours or more can sometimes improve yields, provided you monitor for byproduct formation.[2]
-
Purity of Reactants: Hydrazine hydrate is hygroscopic and can degrade. Ensure you are using high-purity or freshly distilled reagents. The starting ester must also be pure.
-
Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[2] However, a large excess can sometimes complicate workup.
-
Solubility Issues: If your product is partially soluble in the workup solvent (e.g., cold water used to precipitate the product), you may be losing a significant portion of your material.[8] Consider evaporating the reaction mixture to dryness under a vacuum to remove excess hydrazine and solvent before attempting purification.[8]
Q: I've successfully synthesized the product, but it's contaminated with a significant, hard-to-remove impurity. Could reflux time be the culprit?
Absolutely. The nature of the impurity can provide clues.
-
Unreacted Starting Material: If the impurity is your starting ester, the reflux time was insufficient. The solution is to run the reaction longer, monitoring by TLC or HPLC until the ester is consumed.
-
Unknown Byproducts: If you observe new spots on TLC or peaks in HPLC, especially those that increase with longer reaction times, you are likely dealing with degradation or side reactions. Excessive reflux is a primary suspect. This is the point where a formal time-course study becomes invaluable. You must identify the time point that gives the best conversion before these impurities become significant.
Q: The color of my reaction mixture changes significantly (e.g., turns dark yellow or brown) after prolonged reflux. Should I be concerned?
Yes, a significant color change, especially darkening, is often an indicator of decomposition. While many reactions undergo slight color changes, a progressive darkening over time suggests the formation of complex, often polymeric, impurities. This is a strong signal that your reflux time is excessive. You should shorten the reaction time and rely on analytical monitoring to determine the endpoint.
Experimental Protocol: Systematic Optimization of Reflux Time
This protocol provides a step-by-step methodology for conducting a time-course experiment to determine the optimal reflux duration for your specific conditions.
Objective: To identify the reflux time that maximizes the yield of naphthyloxy propanohydrazide while minimizing the formation of impurities.
Workflow Visualization
Caption: A flowchart illustrating the systematic process for optimizing reflux time.
Methodology:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine your naphthyloxy propanoate ester (1.0 eq) and a suitable solvent (e.g., ethanol, methanol).
-
Add hydrazine hydrate (1.2-1.5 eq).[2]
-
Note: The exact solvent and stoichiometry should be based on your established initial procedure.
-
-
Initiation and Sampling (T=0):
-
Begin heating the mixture to reflux. Start a timer as soon as reflux begins. This is your T=0 time point.
-
Immediately withdraw a small aliquot (approx. 0.1 mL) from the mixture. This T=0 sample is your baseline.
-
-
Time-Point Collection:
-
At predetermined intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw another small aliquot.
-
For each sample, immediately quench the reaction by diluting it in a small volume of a suitable solvent (e.g., mobile phase for HPLC) to prevent further reaction.
-
-
Analytical Monitoring:
-
TLC Analysis: Spot each time-point sample on a single TLC plate to visually track the disappearance of the starting material and the appearance of the product.
-
HPLC Analysis: Inject each prepared sample into an HPLC system. Record the peak areas for the starting ester, the naphthyloxy propanohydrazide product, and any significant byproducts.
-
-
Data Analysis and Interpretation:
-
Calculate the relative percentage of each component at each time point from the HPLC peak areas.
-
Organize the data into a table for clear comparison.
-
Plot the percentage of each component against the reflux time. The optimal time is the point where the product concentration is at its maximum before it begins to plateau or decrease, and before byproduct concentration begins to rise sharply.
-
Data Presentation: Interpreting Time-Course Results
The data from your optimization experiment can be summarized in a table. Below is a representative example of what you might observe.
Table 1: Representative Time-Course Analysis of Naphthyloxy Propanohydrazide Synthesis
| Reflux Time (Hours) | Starting Ester (%) | Naphthyloxy Propanohydrazide (%) | Key Impurity (%) |
| 0 | 99.5 | 0.5 | 0.0 |
| 1 | 65.2 | 34.6 | 0.2 |
| 2 | 30.1 | 69.5 | 0.4 |
| 4 | 5.7 | 93.8 | 0.5 |
| 6 | 1.1 | 97.9 | 1.0 |
| 8 | <0.5 | 97.2 | 2.3 |
| 12 | <0.5 | 94.5 | 5.0 |
Analysis: Based on the data in Table 1, the optimal reflux time is approximately 6 hours . At this point, the product yield is maximized, and the starting material is almost entirely consumed. Beyond 6 hours, the product yield begins to decrease slightly while the formation of the key impurity accelerates, indicating product degradation or side reactions.
By adopting this systematic, data-driven approach, you can confidently determine the optimal reflux time for your synthesis of naphthyloxy propanohydrazide, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. [Link]
-
Spivakov, B. Y., & Maryutina, T. A. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(8), 841-855. [Link]
-
NASA's Jet Propulsion Laboratory. (2020, May 8). Three Methods of Detection of Hydrazines. Tech Briefs. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31235-31248. [Link]
-
ResearchGate. (2014). Is there any other possible way to synthesize hydrazide using ester and hydrazine hydrate reflux with ethanol then pouring on ice water?[Link]
-
Al-Ostath, A. I., & Al-Assar, Z. A. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Egyptian Journal of Chemistry, 65(7), 41-59. [Link]
-
Nguyen, P. Q. T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-7. [Link]
- Google Patents. (n.d.).
-
Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(13), 4053. [Link]
-
Barluenga, J., et al. (2003). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Organic Letters, 5(22), 4121-4123. [Link]
-
Al-Janabi, A. H. H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2311-2319. [Link]
-
De Souza, J. R. L., et al. (2020). A continuous-flow protocol for the synthesis of peptides via the acyl azide method. Reaction Chemistry & Engineering, 5(4), 727-732. [Link]
-
Di-Gesu, C., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Tetrahedron: Asymmetry, 14(12), 1699-1703. [Link]
- Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.
-
Deadman, B. J., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 25(10), 2264-2273. [Link]
-
Adowei, P. (2018). Effect of Refluxing Time and Kinetics of Synthetic Organic Chemicals Removal in Aqueous Solutions by Carbons Produced from Nipa Palm Fronds. American Journal of Chemical and Biochemical Engineering, 2(1), 1-6. [Link]
-
Vapourtec. (2025). Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. [Link]
-
ResearchGate. (n.d.). Influence of the reflux flow rate on the reboiler duty (•) and product purity ( ). [Link]
-
Mali, S. N., & Thorat, B. N. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6245. [Link]
-
Al-Majidi, S. M. H., et al. (2024). Synthesis, optimization, DFT/TD-DFT and COX/LOX docking of new Schiff base N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide. Results in Chemistry, 7, 101416. [Link]
-
Padi, S. K., & Demchenko, A. V. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The Journal of Organic Chemistry, 88(16), 11119-11135. [Link]
-
Kalinichenko, E., et al. (2014). The problem of utilization (detoxification) unsymmetrical dimethylhydrazine. Challenge for synthesis of mildronate and its structure analogues. The EPMA Journal, 5(Suppl 1), A81. [Link]
-
Ilisz, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2977. [Link]
-
Rother, D., et al. (2019). Reaction engineering of biocatalytic (S)-naproxen synthesis integrating in-line process monitoring by Raman spectroscopy. Reaction Chemistry & Engineering, 4(7), 1279-1287. [Link]
-
Kumar, P., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 48(3), 547-556. [Link]
-
Tichonovas, M., et al. (2022). Oxidation of Aqueous Naproxen Using Gas-Phase Pulsed Corona Discharge: Impact of Operation Parameters. Energies, 15(20), 7736. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 2-(1-Naphthyloxy)propanohydrazide Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(1-Naphthyloxy)propanohydrazide. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of steric hindrance in reactions involving this bulky molecule.
Introduction to Steric Hindrance with this compound
This compound is a valuable building block in medicinal chemistry. However, the bulky naphthyloxy group can significantly impede the approach of reagents to the hydrazide functional group, a phenomenon known as steric hindrance.[1][2] This can lead to slow reaction rates, low yields, or even prevent a desired reaction from occurring altogether.[1] This guide will equip you with the knowledge and protocols to overcome these steric challenges.
The core of the problem lies in the three-dimensional arrangement of atoms. The large electron cloud of the naphthalene ring system effectively "shields" the reactive hydrazide moiety, making it difficult for nucleophiles or electrophiles to achieve the necessary proximity and orientation for a successful reaction.[1][2]
Visualizing the Challenge
Caption: Steric hindrance from the naphthyloxy group shields the hydrazide.
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific issues you might encounter during key reactions with this compound.
Issue 1: Low Yield in Acylation Reactions
Acylation of the terminal nitrogen of the hydrazide is a common synthetic step. However, the steric bulk of the naphthyloxy group can make this transformation challenging.
Question: I am attempting to acylate this compound with a bulky acyl chloride, but I am observing very low conversion. What can I do?
Answer: This is a classic case of steric hindrance. The bulky naphthyloxy group is likely preventing the acyl chloride from efficiently reaching the nucleophilic nitrogen of the hydrazide. Here are several strategies to overcome this, ranging from simple adjustments to more advanced catalytic methods.
Strategy 1: Modifying Reaction Conditions
| Parameter | Standard Condition | Recommended Adjustment for Steric Hindrance | Rationale |
| Temperature | Room Temperature | Increase to 50-80 °C | Provides molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance. |
| Reaction Time | 2-4 hours | Extend to 12-24 hours | Allows more time for the sterically hindered reaction to proceed to completion. |
| Solvent | Dichloromethane (DCM) | Switch to a higher boiling point, polar aprotic solvent like DMF or DMSO | Can help to better solvate the transition state and may facilitate the reaction at higher temperatures. |
Strategy 2: Utilizing a More Reactive Acylating Agent
If modifying the conditions is insufficient, consider using a more reactive acylating agent.
-
Acid Anhydrides: In place of an acyl chloride, the corresponding acid anhydride can sometimes be more effective, especially when paired with a catalyst.[3]
Strategy 3: Employing a Catalyst
Catalysts can provide an alternative, lower-energy reaction pathway, effectively circumventing the steric barrier.
-
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst for acylation reactions.[4] It reacts with the acylating agent to form a highly reactive intermediate that is then more readily attacked by the hindered hydrazide.
-
1-Methylimidazole (MI): An excellent and often less toxic alternative to DMAP for acylating sterically hindered alcohols, a principle that can be applied here.[5][6]
-
Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃): These Lewis acids can activate the acylating agent, making it more electrophilic and susceptible to attack by the weakly nucleophilic, sterically hindered hydrazide.[3][4] Bismuth triflate is particularly noted for its effectiveness with sterically demanding alcohols.[3]
Experimental Protocol: Catalytic Acylation of this compound
Caption: Workflow for catalytic acylation.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the chosen catalyst (e.g., DMAP, 0.1-0.2 eq or Bi(OTf)₃, 0.05-0.1 eq).[3][4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Difficulty in Forming Hydrazones with Bulky Ketones
The reaction of hydrazides with aldehydes or ketones to form hydrazones can be slowed significantly by steric hindrance on either reaction partner.
Question: I am trying to form a hydrazone by reacting this compound with a sterically hindered ketone, but the reaction is extremely slow and gives a poor yield. How can I improve this condensation reaction?
Answer: The nucleophilic attack of the hydrazide on the carbonyl carbon of the ketone is being sterically hindered. To facilitate this reaction, you can optimize the pH and consider using a catalyst.
Strategy 1: pH Optimization
The formation of hydrazones is acid-catalyzed. The optimal pH is typically in the slightly acidic range of 5 to 7.[7]
-
Too acidic (pH < 4): The hydrazide will be protonated, rendering it non-nucleophilic.
-
Too basic (pH > 8): The acid catalysis required for the dehydration step will be insufficient.
Strategy 2: Aniline Catalysis
Aniline can act as a catalyst in hydrazone formation. It forms a more reactive iminium ion intermediate with the ketone, which is then more readily attacked by the hydrazide.
Recommended Protocol: Aniline-Catalyzed Hydrazone Formation
| Parameter | Recommended Condition |
| Solvent | Ethanol or Methanol |
| pH | Adjust to 5-6 with acetic acid |
| Catalyst | Aniline (10-20 mol%) |
| Temperature | Room temperature to reflux |
| Time | 4-24 hours |
Step-by-Step Methodology:
-
Dissolve the sterically hindered ketone (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Add a catalytic amount of aniline (0.1-0.2 eq).
-
Adjust the pH to approximately 5-6 by adding a few drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Issue 3: Challenges in Cyclization Reactions
Intramolecular cyclization reactions, for example, to form five or six-membered heterocyclic rings, can be entropically disfavored and sterically challenging.
Question: I have a derivative of this compound that should undergo an intramolecular cyclization, but I am only recovering the starting material or observing decomposition at high temperatures. What strategies can I employ?
Answer: Intramolecular reactions are highly dependent on the substrate adopting a conformation that allows the reacting groups to come into proximity. The bulky naphthyloxy group can restrict the necessary bond rotations.
Strategy 1: Metal-Catalyzed Cyclization
Certain metal catalysts can act as templates, bringing the reacting functional groups together and lowering the activation energy for cyclization. For instance, gold(I) complexes have been shown to be effective in mediating the cyclization of peptides.[8] While a different system, the principle of using a metal to pre-organize the substrate can be applied.
Strategy 2: Radical Cyclization
Radical cyclizations are often less sensitive to steric effects than their ionic counterparts and can be very effective for forming five- and six-membered rings.[9] This would require modifying your substrate to include a radical precursor and a radical acceptor.
-
Key Advantage: Radical reactions are typically performed under mild conditions, which can be beneficial if your molecule is thermally sensitive.[9]
Conceptual Workflow for a Favorable Cyclization
Caption: Logic for promoting intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate these sterically hindered reactions? A1: Yes, microwave-assisted organic synthesis can be a very effective technique. The rapid heating can help overcome activation energy barriers in a controlled manner, often leading to significantly reduced reaction times and improved yields. It is particularly useful for sluggish reactions.
Q2: Are there any specific solvents I should avoid? A2: For reactions involving strong bases or nucleophiles, protic solvents like water or alcohols should be used with caution as they can interfere with the reaction. For acylation, ensure your solvents are anhydrous to prevent hydrolysis of the acylating agent.
Q3: How can I confirm that steric hindrance is the primary issue and not an electronic effect? A3: A good way to investigate this is to run a parallel reaction with a less sterically hindered analogue. For example, you could use 2-phenoxypropanohydrazide. If this reaction proceeds smoothly under conditions where the naphthyloxy analogue fails, it strongly suggests that steric hindrance is the dominant factor.
Q4: My compound is poorly soluble. How does this impact strategies to overcome steric hindrance? A4: Poor solubility can exacerbate the problem. Increasing the temperature can improve both solubility and reaction rate. Using a co-solvent system or switching to a solvent in which your starting material is more soluble, such as DMF or NMP, is recommended. Ensure your chosen solvent is compatible with your reaction conditions.
References
-
Massah, A. R., Kalbasi, R. J., Khalifesoltani, M., & Kordesofla, F. M. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. International journal of organic chemistry, 2(1), 35-43. Retrieved from [Link]
- Sun, L., Wang, Y. G., & Zhu, J. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
Kumar, V., Kumar, S., & Arora, S. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. Organic Letters, 23(23), 9184-9189. Retrieved from [Link]
-
Request PDF. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Retrieved from [Link]
-
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Radical cyclization. Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]
-
Sureshbabu, V. V., & Kumar, K. S. (2016). Highly Efficient Cationic Palladium Catalyzed Acetylation of Alcohols and Carbohydrate-Derived Polyols. Molecules, 21(2), 205. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 4. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical cyclization - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Spectroscopic Profiling: 2-(1-Naphthyloxy)propanohydrazide
Executive Summary & Application Scope
2-(1-Naphthyloxy)propanohydrazide is a critical intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides like Napropamide) and pharmaceutical candidates (antimicrobial/antiviral agents).
This guide provides a technical comparison of 1H NMR spectral performance across different solvent systems and contrasts the product with its synthetic precursor (Methyl/Ethyl 2-(1-naphthyloxy)propionate). The goal is to equip researchers with the data necessary to validate structural integrity, specifically focusing on the labile hydrazide moiety which is prone to proton exchange and conformational isomerism.
Structural Analysis & Mechanistic Grounding
The molecule consists of three distinct magnetic environments:
-
The Aromatic Anchor: The 1-substituted naphthalene ring (7 protons).
-
The Chiral Linker: A propanoic acid backbone creating a chiral center at C2.
-
The Functional Terminus: The hydrazide group (-CONHNH
), which acts as the primary diagnostic reporter for reaction completion.
The "Periplasmic" Effect in 1-Naphthyl Systems
Unlike 2-substituted naphthalene derivatives (e.g., Naproxen), the 1-substituted system exhibits a distinct "peri-interaction" between the substituent at C1 and the proton at C8. In 1H NMR, this results in the H-8 proton appearing significantly downfield (often >8.2 ppm), serving as a reliable internal standard for integration.
Comparative Analytical Performance: Solvent Systems
The choice of solvent is not merely logistical; it dictates the visibility of the hydrazide protons.[1]
Comparison: DMSO-d vs. CDCl
| Feature | DMSO-d | CDCl | Technical Verdict |
| -NH Proton | Sharp/Broad Singlet (~9.5 ppm) | Often invisible or extremely broad | DMSO stabilizes the amide proton via H-bonding. |
| -NH | Distinct Broad Singlet (~4.3 ppm) | Variable; often merges with water/impurities | DMSO separates these from the chiral methine. |
| Resolution | High (viscous broadening is minimal here) | Good, but labile protons exchange too fast | Choose DMSO for full characterization. |
| Solubility | Excellent | Moderate to Poor | Hydrazides often precipitate in chloroform. |
Critical Insight: In CDCl
, the hydrazide protons often undergo rapid exchange or hydrogen bonding with the solvent traces, leading to peak coalescence. DMSO-dis the mandatory standard for publishing characterization data of hydrazides.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data below is reproducible, follow this standardized workflow.
Synthesis (Hydrazinolysis)
-
Precursor: Ethyl 2-(1-naphthyloxy)propionate.
-
Reagent: Hydrazine hydrate (80% or 99%), 5.0 equivalents.
-
Solvent: Ethanol (Absolute).
-
Condition: Reflux for 4-6 hours.
-
Workup: Cool to 0°C. The hydrazide precipitates as a white solid. Filter and wash with cold ethanol.
NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). -
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
-
Acquisition: 16 scans minimum; 30° pulse angle; relaxation delay (d1) > 1.0s to ensure integration accuracy of the aromatic protons.
Workflow Visualization
Figure 1: Synthetic workflow and critical spectral checkpoints for validation.
Spectral Data Analysis (DMSO-d , 400 MHz)
The following data represents the standard profile for pure this compound.
Chemical Shift Table
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( |
| Hydrazide | -CONH - | 9.45 | Broad Singlet | 1H | - |
| Aromatic | Naphthyl C8-H | 8.25 | Multiplet/Dd | 1H | Peri-effect |
| Aromatic | Naphthyl C5-H | 7.85 | Multiplet | 1H | - |
| Aromatic | Naphthyl C4-H | 7.55 | Doublet | 1H | |
| Aromatic | Naphthyl C2,3,6,7 | 7.40 – 6.80 | Complex Mult.[2] | 4H | Overlapping |
| Chiral Center | -O-CH -CO | 4.85 | Quartet | 1H | |
| Hydrazide | -NH-NH | 4.32 | Broad Singlet | 2H | Exchangeable |
| Methyl | -CH-CH | 1.58 | Doublet | 3H |
Comparative Diagnostic: Product vs. Precursor
This table highlights the delta (change) required to confirm the reaction.
| Diagnostic Signal | Precursor (Ethyl Ester) | Product (Hydrazide) | Status |
| Ester Alkyl | Quartet (4.1 ppm) + Triplet (1.2 ppm) | ABSENT | Required |
| Amide Proton | None | ~9.45 ppm (Singlet) | Required |
| Chiral Methine | ~4.95 ppm (Quartet) | ~4.85 ppm (Quartet) | Slight Upfield Shift |
| Amine Protons | None | ~4.32 ppm (Broad) | Required |
Signal Assignment Logic
Figure 2: Mechanistic assignment of chemical shifts based on electronic environments.
Troubleshooting & Impurities
When analyzing the spectrum, common impurities from the synthesis include:
-
Residual Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO-d
). -
Hydrazine Hydrate: If the workup was poor, a sharp singlet may appear around 4.0-5.0 ppm, overlapping with the NH
or water peak. -
Rotamers: Hydrazides can exhibit cis/trans amide isomerism. If "shadow peaks" appear near the main signals (approx 5-10% intensity), do not mistake them for impurities. Run the NMR at 50°C; if they coalesce, they are rotamers.
References
-
Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link
-
PubChem. (2025).[4][5] "Propanoic acid, 2-(1-naphthalenyloxy)- (Compound Summary)." National Library of Medicine. Link
-
Gottlieb, H. E., et al. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
Sources
- 1. quora.com [quora.com]
- 2. rsc.org [rsc.org]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propanoic acid, 2-(1-naphthalenyloxy)- | C13H12O3 | CID 85662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hydron;(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;chloride | C16H22ClNO2 | CID 25137925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
A Comprehensive Guide to the Synthesis and Purity Assessment of 2-(1-Naphthyloxy)propanohydrazide via Melting Point Determination
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed, field-proven methodology for the synthesis, purification, and, most critically, the purity assessment of 2-(1-Naphthyloxy)propanohydrazide. We will delve into the nuances of melting point determination, not merely as a physical constant measurement but as a powerful analytical tool for purity verification. This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the "why" behind each experimental choice. Our focus is on establishing a self-validating protocol that ensures the trustworthiness and integrity of the results, a cornerstone of Good Laboratory Practice (GLP).
I. Synthesis of this compound: A Two-Step Approach
The synthesis of the target hydrazide is efficiently achieved through a two-step process commencing with the readily available 2-(1-Naphthyloxy)propionic acid. The synthetic pathway involves an initial esterification to create a more reactive intermediate, followed by hydrazinolysis to yield the final product.
Caption: Synthetic workflow for this compound.
Step 1: Fischer Esterification of 2-(1-Naphthyloxy)propionic Acid
Causality of Experimental Choices: The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine. Carboxylic acids can react with hydrazine to form salts, which can complicate the desired amidation reaction. The ester, being more electrophilic at the carbonyl carbon and devoid of an acidic proton, provides a cleaner and more efficient route to the hydrazide. Fischer esterification is a classic, reliable, and scalable method for this transformation, utilizing common laboratory reagents.[1]
Experimental Protocol:
-
To a solution of 2-(1-Naphthyloxy)propionic acid (10.0 g, 0.046 mol) in methanol (100 mL), add concentrated sulfuric acid (1 mL) dropwise with stirring.
-
Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-(1-Naphthyloxy)propanoate. This intermediate can be used in the next step without further purification if TLC shows a single major spot.
Step 2: Hydrazinolysis of Methyl 2-(1-Naphthyloxy)propanoate
Causality of Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable hydrazide. Methanol is an excellent solvent for this reaction as it is polar, solubilizes both the ester and hydrazine hydrate, and its boiling point allows for gentle heating to drive the reaction to completion. A similar procedure has been successfully used for the synthesis of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide.[2]
Experimental Protocol:
-
Dissolve the crude Methyl 2-(1-Naphthyloxy)propanoate (assuming quantitative yield from the previous step, ~10.6 g, 0.046 mol) in methanol (120 mL).
-
To this solution, add hydrazine hydrate (85% in water, 10 mL, ~0.17 mol) and stir the mixture at room temperature.
-
After approximately 30 minutes, a white precipitate should begin to form. Continue stirring for an additional 3-4 hours to ensure complete reaction.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash with a small amount of ice-cold methanol.
-
The crude this compound should be dried in a vacuum oven at 40-50°C.
II. Purification by Recrystallization: The Cornerstone of High Purity
For accurate melting point determination, the purity of the compound is paramount. Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures. For aromatic hydrazides, ethanol or aqueous ethanol mixtures are often effective.[5]
Experimental Protocol:
-
In a flask, add the crude this compound.
-
Add a minimal amount of hot ethanol and heat the mixture to reflux until the solid completely dissolves.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, which encourages the formation of well-defined crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals thoroughly in a vacuum oven. A sample that is not completely dry will exhibit a depressed and broad melting range.
III. Melting Point Determination: A Comparative Analysis of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[6][7][8] Therefore, a narrow melting range (typically < 2°C) is a strong indicator of high purity.[9][10] This guide will compare the melting point of the synthesized and recrystallized this compound with its less pure, crude counterpart to illustrate this principle.
A. Instrument Calibration: The Non-Negotiable First Step
Before any measurements are taken, the accuracy of the melting point apparatus must be verified. This is achieved by measuring the melting points of certified reference standards and ensuring they fall within the acceptable ranges specified in pharmacopoeias such as the United States Pharmacopeia (USP).[11][12] This process ensures the trustworthiness of all subsequent measurements.
Caption: Workflow for accurate melting point determination and purity analysis.
Experimental Protocol for Melting Point Determination:
-
Instrument Calibration: Using a calibrated digital melting point apparatus, determine the melting points of at least two USP-traceable reference standards that bracket the expected melting point of the sample. The observed values should be within the acceptable tolerance (e.g., ± 2°C) of the certified values.[13]
-
Sample Preparation: Ensure the crude and recrystallized samples of this compound are completely dry. Finely grind a small amount of each sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Consistent packing is crucial for reproducible results.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
For a preliminary determination, heat the sample at a rapid rate (e.g., 10°C/min) to find an approximate melting point.
-
For an accurate determination, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min as specified by pharmacopeias.[14][15]
-
Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last solid particle melts (T_clear). This range (T_onset - T_clear) is the melting range.
-
Perform the measurement in triplicate for each sample to ensure reproducibility.
-
B. Comparative Data and Interpretation
The experimental data should be tabulated for clear comparison.
| Sample | Purity (Visual/TLC) | Melting Range (T_onset - T_clear, °C) | Range Width (°C) | Observations |
| Crude this compound | Lower | e.g., 145-151 | e.g., 6 | Broad range, potential discoloration |
| Recrystallized this compound | High | e.g., 152-153.5 | e.g., 1.5 | Sharp, narrow range, consistent melting |
| Literature Value (if available) | N/A | N/A | N/A | N/A |
Interpretation:
The recrystallized sample is expected to exhibit a significantly narrower melting range and a higher final melting temperature compared to the crude product. This sharpening of the melting range is a direct consequence of the removal of impurities. A narrow range of 1-2°C is a strong indicator of a substance with high purity.[9][10]
For drug development professionals, this data is a critical first pass for quality control. According to ICH Q3A guidelines, impurities in new drug substances must be reported, identified, and qualified based on established thresholds.[13][16][17] While melting point alone does not identify impurities, a broad melting range signals the need for further purification and analysis by more sophisticated techniques like High-Performance Liquid Chromatography (HPLC). A sharp melting point provides confidence in the purity of a batch before committing to more resource-intensive analyses.
IV. Conclusion
This guide has detailed a robust and scientifically sound methodology for the synthesis and purity assessment of this compound. By focusing on the causality behind each experimental step, from the initial esterification to the final, carefully executed melting point determination, we have established a self-validating workflow. The comparative analysis of the melting ranges of crude versus recrystallized product provides a clear, tangible demonstration of melting point as a powerful and accessible tool for purity assessment. For researchers in drug discovery and development, mastering this fundamental technique is not merely an academic exercise but a critical component of ensuring data integrity and advancing projects with well-characterized, high-purity compounds.
V. References
-
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
TR-SOP-10 Melting Point Maintenance and Calibration. LABORATORY SERVICES BUREAU. [Link]
-
Stuart melting point apparatus calibration. LabWrench. [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
Pharmacopeia vs. Thermodynamic Melting Point Determinations. Lambda Photometrics. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Quality Guidelines. ICH. [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. [Link]
-
recrystallization, filtration and melting point. Unknown Source. [Link]
-
Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. ResearchGate. [Link]
-
Guidance for Industry. FDA. [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]
-
Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). FDA. [Link]
-
Melting point range analysis. University of York. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
<741> MELTING RANGE OR TEMPERATURE. USP. [Link]
-
Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Unknown Source. [Link]
-
Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
-
Recrystallization. Unknown Source. [Link]
-
Melting Point FAQs in Pharma. Scribd. [Link]
-
5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Unknown Source. [Link]
-
Process for preparing (S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine by using an optically active methylhydroxylaminopropanol compound as intermediate. Google Patents.
-
Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]
-
Propanoic acid, 2-(1-naphthalenyloxy)-. PubChem. [Link]
-
Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]
-
Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Royal Society of Chemistry. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Optically active 1-(6-methoxy-2-naphthyl)-2-alkoxycarbonyl)amino-1-propanone, its derivatives and their halo anlogs, and methods for their manufacture. Google Patents.
-
2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide. MDPI. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. quora.com [quora.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. Chemistry Teaching Labs - Melting point range analysis [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 12. thinksrs.com [thinksrs.com]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. mt.com [mt.com]
- 15. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 16. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
Elemental Analysis Validation for 2-(1-Naphthyloxy)propanohydrazide: A Comparative Technical Guide
Executive Summary & Strategic Context
Objective: This guide defines the validation protocol for 2-(1-Naphthyloxy)propanohydrazide (C₁₃H₁₄N₂O₂), a critical intermediate in the synthesis of bioactive naphthyloxy derivatives and potential auxins.
The Challenge: While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, they often fail to detect inorganic impurities, retained solvents, or moisture content that significantly alter the molar mass. Elemental Analysis (EA) remains the definitive "gatekeeper" method for establishing bulk purity and validating the empirical formula.
Scope: This document objectively compares Elemental Analysis (CHN) against modern alternatives (qNMR, HRMS) and provides a self-validating experimental protocol for this specific hydrazide.
Technical Comparison: EA vs. Analytical Alternatives
For a researcher synthesizing this compound, choosing the right validation method is a trade-off between specificity, accuracy, and resource consumption.
Comparative Performance Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV | HRMS |
| Primary Output | Bulk Purity (% Mass) | Absolute Purity (Molar Ratio) | Relative Purity (% Area) | Molecular Formula ID |
| Specificity | Low (Cannot distinguish isomers) | High (Structural specific) | Medium (Separation dependent) | High (Mass accuracy) |
| Interference | Water, Inorganic Salts, Solvents | Paramagnetic impurities | Co-eluting peaks, UV-inactive impurities | Ion suppression |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Non-destructive) | <0.1 mg (Destructive) |
| Precision | ±0.3% to ±0.4% (Absolute) | ±1.0% (Standard), ±0.1% (Optimized) | ±0.5% (Relative) | < 5 ppm (Mass Error) |
| Cost Efficiency | High (Low solvent/consumable cost) | Medium (Deuterated solvents) | Low (Solvents, Columns) | Low (High instrument cost) |
Critical Analysis
-
Why EA Wins for Bulk Validation: this compound contains a hydrazide moiety (-CONHNH₂), which is prone to forming hydrates. qNMR often struggles to quantify water content accurately due to proton exchange with the solvent (e.g., DMSO-d₆). EA provides a direct measurement of Hydrogen percentage, which, when deviating from the theoretical 6.13%, immediately flags hydration or solvent entrapment.
-
The qNMR Alternative: qNMR is the superior orthogonal method. If EA fails (e.g., Carbon is low), qNMR can identify if the "missing" mass is due to inorganic salts (which are invisible in proton NMR but dilute the sample mass).
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. The acceptance criteria are based on the theoretical composition of C₁₃H₁₄N₂O₂ (MW: 230.26 g/mol ).
A. Theoretical Baseline (The "Gold Standard")
Before analysis, the theoretical values must be established:
-
Carbon (C): 67.81%
-
Hydrogen (H): 6.13%
-
Nitrogen (N): 12.17%
B. Sample Preparation Workflow
Hydrazides are hygroscopic. A failure to dry the sample is the #1 cause of EA validation failure.
-
Recrystallization: Purify the crude product using Ethanol/Water (9:1).
-
Drying: Dry the sample in a vacuum oven at 50°C for 6 hours over P₂O₅.
-
Why? Removes surface moisture and ethanol solvates.
-
-
Homogenization: Lightly crush crystals into a fine powder.
-
Why? Ensures uniform combustion. Large crystals can cause incomplete combustion, leading to low Nitrogen values.
-
C. The Combustion Analysis (CHN)
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube (or equivalent). Carrier Gas: Helium (140 mL/min). Combustion Temp: 950°C (with Oxygen injection).
Step-by-Step Procedure:
-
Blank Run: Run 3 empty tin capsules to establish the baseline.
-
K-Factor Determination: Run a standard (Acetanilide or Sulfanilamide) to calibrate the detector response.
-
Validation Check: The standard must read within ±0.1% of its theoretical value.
-
-
Sample Analysis: Weigh 2.0 ± 0.1 mg of this compound into a tin capsule. Fold hermetically to exclude air.
-
Replicate: Perform in triplicate.
D. Data Interpretation & Decision Logic
Use the following logic to interpret results.
-
Scenario 1: Pass
-
Result: C: 67.75%, H: 6.15%, N: 12.10%
-
Deviation: < 0.4% from theoretical.
-
-
Scenario 2: Solvent Entrapment (Ethanol)
-
Result: C: > 68.0%, H: > 6.5%[1]
-
Causality: Ethanol (C₂H₅OH) has a higher H/C ratio.
-
Action: Re-dry at higher vacuum; check NMR for ethanol peaks.
-
-
Scenario 3: Hydrate Formation
-
Result: C: < 67.8%, H: > 6.13%, N: < 12.17%
-
Causality: Water adds mass (diluting C and N) but increases H percentage.
-
Action: Calculate if values match a monohydrate (C₁₃H₁₄N₂O₂ · H₂O).
-
Visualizing the Validation Logic
The following diagram illustrates the decision-making process for validating the compound, integrating EA with orthogonal methods.
Caption: Figure 1. Closed-loop validation workflow for this compound characterization.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. USP-NF. Link
-
Mahajan, S., & Singh, I. P. (2013).[2] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Link
-
Alqahtany, F. Z. (2025). Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives. Journal of Agricultural and Food Chemistry. Link
-
Mestrelab Research. (2024). What is qNMR and why is it important? Mestrelab Resources. Link
Sources
A Comparative Crystallographic Analysis of Hydrazide Derivatives for Pharmaceutical Research
This guide provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for hydrazide-containing compounds, with a specific focus on a close analogue of 2-(1-Naphthyloxy)propanohydrazide. This document is intended for researchers, scientists, and drug development professionals to offer a comparative understanding of the structural features of this class of compounds, which is crucial for rational drug design and solid-state characterization.
Introduction: The Significance of Hydrazide Scaffolds in Medicinal Chemistry
Hydrazides and their derivatives, hydrazones, are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal packing and intermolecular interactions, profoundly influences their physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of their crystallographic features is paramount for the development of effective and stable pharmaceutical formulations.
This guide will delve into the crystallographic data of a pertinent example, N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate[3], a structurally similar compound to this compound. We will use this as a primary case study to illustrate the key structural motifs and intermolecular forces that govern the crystal architecture of this family of molecules. A comparative discussion with other relevant structures will also be presented to provide a broader context.
Crystallographic Data Analysis: A Case Study
The single-crystal XRD analysis of N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate reveals critical insights into its solid-state conformation and packing.[3] The data provides a foundational understanding of the non-covalent interactions that stabilize the crystal lattice.
Crystal Data and Structure Refinement
A summary of the crystallographic data for N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate is presented in the table below.[3] This information is essential for reproducing the crystal structure and for comparative analysis with other compounds.
| Parameter | Value [3] |
| Chemical Formula | C₂₄H₂₀N₂O₄·H₂O |
| Molecular Weight | 418.43 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2 |
| Unit Cell Dimensions | a = 37.196(4) Å, b = 4.8441(4) Å, c = 5.5840(4) Å |
| Unit Cell Volume | 1006.12(15) ų |
| Z | 2 |
| Radiation Type | Cu Kα |
| Temperature | 293 K |
Molecular Conformation and Intermolecular Interactions
The molecular structure reveals a twisted conformation between the two halves of the molecule.[3] Of particular importance in the crystal packing are the hydrogen bonding interactions facilitated by the hydrazide moiety and the water molecule of crystallization. These interactions create a robust, three-dimensional network.
Specifically, the water molecules play a crucial role in linking the hydrazide molecules through O—H⋯O and N—H⋯O hydrogen bonds, forming helical arrangements within the crystal structure.[3] The presence and nature of these hydrogen bonds are critical determinants of the crystal's stability and physical properties.
Comparative Analysis with Other Naphthalene and Hydrazide Derivatives
To better understand the structural landscape of hydrazide-containing compounds, it is instructive to compare the featured crystal structure with other related molecules. The Cambridge Structural Database (CSD) is an invaluable resource for such comparisons, containing a vast repository of small-molecule organic and metal-organic crystal structures.[4][5][6]
For instance, the crystal structure of 2-fluoro-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide also demonstrates the importance of N—H⋯O hydrogen bonds in forming chains of molecules within the crystal.[7] In contrast, some naphthalene derivatives lacking the hydrazide group, such as 2,3-bis(prop-2-ynyloxy)naphthalene, exhibit crystal packing dominated by weaker C—H⋯O and C—H⋯π interactions in the absence of strong hydrogen bond donors.[8]
This comparative approach highlights the dominant role of the hydrazide functional group in directing the crystal packing through strong hydrogen bonding, a feature that can be rationally exploited in crystal engineering and the design of new pharmaceutical co-crystals.
Experimental Protocols
The following section outlines a standardized workflow for obtaining single-crystal X-ray diffraction data, from crystal synthesis to data analysis.
Synthesis and Crystallization
The synthesis of hydrazide derivatives often involves the reaction of an appropriate ester with hydrazine hydrate.[3] The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for XRD analysis.
Protocol for Crystallization: [3]
-
Dissolve the synthesized compound in a suitable solvent or solvent mixture (e.g., dimethylformamide, ethanol) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature.
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under ambient conditions.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
High-resolution single-crystal XRD data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα).
Workflow for XRD Data Collection and Analysis:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data is then processed (integrated and scaled), and the crystal structure is solved using direct methods or Patterson methods. The structural model is subsequently refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
Conclusion
The crystallographic analysis of hydrazide derivatives provides invaluable information for understanding their solid-state behavior. The case study of N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate highlights the critical role of hydrogen bonding in dictating the crystal packing of these molecules. By comparing with other related structures, we can appreciate the influence of different functional groups on the resulting supramolecular architecture. This knowledge is instrumental for the rational design of new pharmaceutical compounds with optimized solid-state properties.
References
- Sharafi, Z. (2016). Experimental and Theoretical X-ray Charge-Density Study of 1-Cycloheptylidene-2-(2,4-dinitrophenyl)hydrazine: A Hydrazone Derivative. Scientia Iranica, 23(3), 1080-1088.
- Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(1), 123-126.
-
Radi, S., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. International Journal of Molecular Sciences, 18(11), 2215. [Link]
- Radi, S., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). International Journal of Molecular Sciences, 18(11), 2215.
-
Anagnostopoulos, A. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis, 12. [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Huang, X., et al. (2021). N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 4), 433–436. [Link]
- Hayward, M. (2018). Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship.
-
Fun, H.-K., et al. (2009). 2-Benzyloxy-1-naphthaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o10. [Link]
-
Zhang, H.-Y., et al. (2008). 2,3-Bis(prop-2-ynyloxy)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2383. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Welch Medical Library. (n.d.). WebCSD (Cambridge Structural Database). Retrieved from [Link]
- University of Iowa. (n.d.).
-
Aljohani, G., & Said, M. A. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 977-978. [Link]
-
Al-Majid, A. M., et al. (2020). The crystal structure of 2-(naphthalen-2-yloxy)-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine, C22H15N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-4. [Link]
-
Glamoçlija, U., et al. (2021). Synthesis, Crystallographic Structure, Theoretical Analysis, Molecular Docking Studies, and Biological Activity Evaluation of Binuclear Ru(II)-1-Naphthylhydrazine Complex. Molecules, 26(11), 3326. [Link]
-
Li, Y. (2011). 2-Fluoro-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. [Link]
-
de la Torre, A. F., et al. (2017). Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 11), 1701–1705. [Link]
-
Benosmane, A., et al. (2013). Crystal structure of 1-[(Z)-2-phenylhydrazin-1-ylidene]naphthalen-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1818–o1819. [Link]
-
de la Torre, A. F., et al. (2018). Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. Acta Crystallographica Section E: Crystallographic Communications, E74(Pt 9), 1319–1322. [Link]
-
Xue, D.-d., Hou, Y., & Wan, L.-j. (2024). Crystal structure of 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, C26H24O3. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 613-615. [Link]
Sources
- 1. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(Naphthalen-2-yloxy)-N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. 2-Fluoro-N′-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Bis(prop-2-ynyloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(1-Naphthyloxy)propanohydrazide
Executive Summary & Hazard Characterization
The "Precautionary Principle" in Action
2-(1-Naphthyloxy)propanohydrazide is a functionalized organic building block combining a lipophilic naphthalene ring with a reactive hydrazide moiety. While specific toxicological data for this exact catalog number may be sparse, Structure-Activity Relationship (SAR) analysis dictates that we treat this compound with elevated caution due to its functional groups.
-
The Hydrazide Motif (-CONHNH₂): Historically associated with skin sensitization, potential genotoxicity, and systemic toxicity upon inhalation or ingestion [1].
-
The Naphthalene Moiety: Increases lipophilicity, facilitating dermal absorption, and poses significant chronic risks to aquatic environments [2].
Operational Directive: Handle as a Potent Sensitizer and Suspected Mutagen . All procedures must prioritize containment to prevent inhalation of dust and dermal contact.[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. This matrix distinguishes between solid handling (dust risk) and solution handling (permeation risk).
| PPE Category | Component | Specification (Standard) | Operational Logic (The "Why") |
| Hand Protection | Primary Glove | Nitrile (Min. thickness: 0.11 mm) | Provides tactile sensitivity for weighing; sufficient for incidental solid contact. |
| Secondary Glove | Silver Shield / Laminate (Required for Solutions) | Crucial: Hydrazides in organic solvents (DCM, DMF) can permeate nitrile rapidly. Laminate offers broad chemical resistance. | |
| Respiratory | Primary Control | Chemical Fume Hood (Face velocity: 100 fpm) | Engineering controls are superior to respirators. Prevents aerosolization of the hydrazide.[3][4] |
| Secondary | N95 or P100 Respirator | Only if weighing outside a hood (strongly discouraged) or during spill cleanup. | |
| Eye/Face | Primary | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. Hydrazides are caustic irritants; complete seal protects against dust and splashes. |
| Body | Clothing | Lab Coat (Tyvek® preferred) | Cotton coats absorb liquids. Tyvek provides a barrier against dust and splashes, preventing migration to street clothes. |
Operational Protocol: The "Closed-Loop" Workflow
To ensure data integrity and operator safety, follow this self-validating workflow. This minimizes exposure variables and ensures reproducible handling.
Phase 1: Preparation & Weighing
-
Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure. Hydrazide powders are often electrostatic; static discharge can disperse toxic dust.
-
Double Containment: Weigh the solid into a tared vial inside the fume hood. Do not transport the open stock bottle to the balance if the balance is outside the hood.
-
Solvent Selection: If possible, dissolve the solid immediately in the weighing vial before transfer. This "wet transfer" method eliminates dust risks during reactor loading.
Phase 2: Reaction & Synthesis[6]
-
Inert Atmosphere: Hydrazides can oxidize.[5] Run reactions under Nitrogen or Argon to prevent the formation of unpredictable oxidation byproducts.
-
Quenching: Never dispose of unreacted hydrazide solutions directly. Quench excess hydrazide functionalities (see Disposal Section) to break down the reactive -NHNH₂ group.
Phase 3: Decontamination
-
Surface Wipe: Wipe all surfaces with a 10% bleach solution followed by water. Bleach oxidizes trace hydrazides into less toxic species (nitrogen gas and salts) [3].
Visualizing the Safety Workflow
The following diagram illustrates the critical control points (CCPs) in the handling process.
Figure 1: Operational workflow emphasizing the "Wet Transfer" method to minimize dust exposure.
Waste Disposal & Deactivation Strategy
Disposal must comply with local environmental regulations (e.g., RCRA in the US). Do not flush down the drain.
Decision Tree for Waste Streams
Figure 2: Segregation logic to prevent cross-contamination of waste streams.
Chemical Deactivation (Spill Response Only)
For small spills (<500 mg), chemical deactivation is effective:
-
Oxidation: Apply a 5-10% Sodium Hypochlorite (Bleach) solution to the spill.
-
Mechanism: The hypochlorite oxidizes the hydrazide group, breaking the N-N bond [4].
-
Cleanup: Allow to react for 15 minutes, then absorb with vermiculite. Dispose of as solid hazardous waste.
Warning: Do not use bleach on large quantities or in combination with ammonia/amines, as this can generate chloramines.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Wash with soap and water for 15 min.[1][6] Do not use organic solvents (ethanol) as they enhance absorption. | Monitor for dermatitis or sensitization. |
| Eye Contact | Flush with water/saline for 15 min.[1] Lift eyelids. | Consult ophthalmologist immediately. |
| Inhalation | Move to fresh air.[1][3][6][7] Support breathing if necessary. | Monitor for delayed pulmonary edema (rare but possible). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Identification and Classification.[8] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
- 1. aksci.com [aksci.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
